![molecular formula C11H19N3O2 B12829272 (S)-tert-Butyl (1-(4-methyl-1H-imidazol-2-yl)ethyl)carbamate](/img/structure/B12829272.png)
(S)-tert-Butyl (1-(4-methyl-1H-imidazol-2-yl)ethyl)carbamate
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Overview
Description
(S)-tert-Butyl (1-(4-methyl-1H-imidazol-2-yl)ethyl)carbamate is a chemical compound that features a tert-butyl carbamate group attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl (1-(4-methyl-1H-imidazol-2-yl)ethyl)carbamate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Attachment of the tert-Butyl Carbamate Group: The tert-butyl carbamate group is introduced via a reaction between the imidazole derivative and tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl (1-(4-methyl-1H-imidazol-2-yl)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Halogenated reagents such as bromine or chlorine in the presence of a base like potassium carbonate.
Major Products
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted imidazole derivatives with various functional groups.
Scientific Research Applications
(S)-tert-Butyl (1-(4-methyl-1H-imidazol-2-yl)ethyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl (1-(4-methyl-1H-imidazol-2-yl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. This compound may act as an inhibitor or activator of certain enzymes, modulating their activity and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar protective group properties.
1-(4-methyl-1H-imidazol-2-yl)ethanol: A related compound with a hydroxyl group instead of a carbamate group.
(S)-tert-Butyl (1-(1H-imidazol-2-yl)ethyl)carbamate: A similar compound lacking the methyl group on the imidazole ring.
Uniqueness
(S)-tert-Butyl (1-(4-methyl-1H-imidazol-2-yl)ethyl)carbamate is unique due to the presence of both the tert-butyl carbamate group and the methyl-substituted imidazole ring. This combination imparts specific chemical properties and reactivity, making it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C11H19N3O2 |
---|---|
Molecular Weight |
225.29 g/mol |
IUPAC Name |
tert-butyl N-[(1S)-1-(5-methyl-1H-imidazol-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C11H19N3O2/c1-7-6-12-9(13-7)8(2)14-10(15)16-11(3,4)5/h6,8H,1-5H3,(H,12,13)(H,14,15)/t8-/m0/s1 |
InChI Key |
NBWALRILKODKTK-QMMMGPOBSA-N |
Isomeric SMILES |
CC1=CN=C(N1)[C@H](C)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC1=CN=C(N1)C(C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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